1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl-
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Overview
Description
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- is a complex organic compound with a unique structure that includes a triazafluoranthene core
Preparation Methods
The synthesis of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of triethylamine as a base and dichloromethane as a solvent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- involves its interaction with specific molecular targets. It acts as a noncompetitive inhibitor of certain enzymes, affecting the uptake of substrate molecules and regulating various biochemical pathways . This inhibition can lead to significant physiological effects, such as changes in blood pressure and neurotransmitter levels.
Comparison with Similar Compounds
1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- can be compared with similar compounds like:
9-Methoxy-4-methyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
2,4,5,6-Tetrahydro-9-ethoxy-4-methyl-1H-3,4,6a-triazafluoranthene:
The uniqueness of 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-fluoro-4-methyl- lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various scientific applications.
Properties
CAS No. |
84298-34-0 |
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Molecular Formula |
C14H14FN3 |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
12-fluoro-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C14H14FN3/c1-17-6-7-18-12-3-2-9(15)8-11(12)10-4-5-16-14(17)13(10)18/h2-3,8H,4-7H2,1H3 |
InChI Key |
IKENNJLUWQGBLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)F)C4=C2C1=NCC4 |
Origin of Product |
United States |
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